![molecular formula C19H16N4O B4577711 1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-1H-benzimidazole-2-carbonitrile](/img/structure/B4577711.png)
1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-1H-benzimidazole-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those related to 1-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-1H-benzimidazole-2-carbonitrile, often involves reactions between isocoumarin derivatives and aromatic ortho diamines. Such processes can lead to a range of benzimidazo[2,1-a]isoquinoline systems with various functional group conversions (Deady, Loria, & Rodemann, 1998). Additionally, multicomponent synthesis in water under microwave irradiation has been used to create derivatives of benzimidazole, showcasing the methodology's efficiency and environmental friendliness (Liu et al., 2008).
Molecular Structure Analysis
Investigations into the molecular structure of benzimidazole and isoquinoline derivatives have been supported by techniques like HMBC studies, which aid in the identification of novel compounds and their fluorescent properties (Nakaya et al., 2001). X-ray diffraction analysis plays a critical role in determining the structures of these molecules, such as the cis-trans isomerism and bond lengths in the compound's framework (Sokol et al., 2011).
Chemical Reactions and Properties
Chemical reactions involving benzimidazole and isoquinoline derivatives are diverse, ranging from acylation reactions, which produce enamino ketones and other derivatives, to reactions with guanidine carbonate or o-phenylenediamine, leading to heterocyclization and the formation of novel compounds (Mikhailovskii et al., 2013). The versatility of these compounds is further demonstrated through their reactivity towards various reagents, resulting in a wide array of structural modifications and applications.
Scientific Research Applications
Synthesis and Chemical Reactivity
The synthesis of benzimidazo[2,1-a]isoquinoline and related systems involves the reaction of isocoumarin derivatives with aromatic ortho diamines. This process allows for various conversions of the methyl and cyano groups in the tetracycles into amide, aldehyde, and acid functions. Electrophilic nitration studies have been conducted on these compounds, showcasing their versatility as intermediates for further chemical transformations (Deady, Loria, & Rodemann, 1998).
Corrosion Inhibition
New organic compounds derived from benzimidazol-2-one and 8-hydroxyquinoline units have been synthesized and identified as effective corrosion inhibitors for carbon steel in hydrochloric acid media. The synthesized heterocyclic compounds show promising results in protecting metal surfaces against corrosion, indicating their potential industrial applications (Faydy et al., 2019).
Fluorescent Labeling Applications
A derivative of benzimidazo[2,1-a]isoquinoline, specifically 4-(2-aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one, has been developed as a highly sensitive fluorescent labeling reagent for carnitine. This compound offers excitation and emission maxima suitable for analytical applications, highlighting its utility in biochemical assays and research (Nakaya et al., 2001).
Green Chemistry and Environmental Sustainability
Research into the synthesis of benzimidazole derivatives from alcohols and aromatic diamines has led to the development of environmentally benign methods. These methods avoid the use of oxidants or stoichiometric strong bases, contributing to greener chemical processes. Such advancements are crucial for sustainable chemistry practices, reducing the environmental impact of chemical synthesis (Luo et al., 2017).
properties
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)acetyl]benzimidazole-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-18-21-16-7-3-4-8-17(16)23(18)19(24)13-22-10-9-14-5-1-2-6-15(14)12-22/h1-8H,9-10,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOZGVUGFRSHPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)N3C4=CC=CC=C4N=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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